![molecular formula C7H9N3O B600169 2-Methylnicotinohydrazide CAS No. 197079-01-9](/img/structure/B600169.png)
2-Methylnicotinohydrazide
Overview
Description
2-Methylnicotinohydrazide (2-MNH) is an important compound in the field of organic chemistry. It is an analogue of nicotinamide, a form of Vitamin B3, and is used in a variety of scientific and medical applications. 2-MNH is an important intermediate in the synthesis of several compounds, such as nicotinamide adenine dinucleotide (NADH), a coenzyme involved in energy metabolism, and nicotinic acid, a vitamin essential for human health. In addition, 2-MNH is used in the synthesis of various drugs, and as a research tool in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antitubercular Activity
2-Methylnicotinohydrazide has been found to have potential in vitro antimycobacterial activity against M. tuberculosis . Three series of 6-aryl-2-methylnicotinohydrazides were synthesized and evaluated for their antimycobacterial activity . The results showed that isatin hydrazides are remarkably more active than the parent hydrazide . Two of these hydrazides exhibited the highest activity among all the tested compounds .
Antiproliferative Activity
Novel 6-aryl-2-methylnicotinic acid hydrazides and their corresponding hydrazones were synthesized and their antiproliferative activity was investigated against K562 leukemia cell lines . Variable cell growth inhibitory activities were obtained with IC50 range from 24.99 to 66.78 μM where one of the compounds exhibited the maximum activity .
Pharmacophoric Model Building
A common pharmacophore model for the synthesized derivatives of 2-Methylnicotinohydrazide has been obtained by using the pharmacophore elucidation module of the software MOE . The best model obtained is characterized by two projected locations of potential H-bond donors and two Aromatic annotations .
properties
IUPAC Name |
2-methylpyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHPGUURTXVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665582 | |
Record name | 2-Methylpyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylnicotinohydrazide | |
CAS RN |
197079-01-9 | |
Record name | 2-Methylpyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: How does the structure of 2-methylnicotinohydrazide derivatives influence their antimycobacterial activity?
A1: The study highlights the importance of lipophilicity in enhancing the antimycobacterial activity of 2-methylnicotinohydrazide derivatives []. Researchers synthesized three series of compounds: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. Notably, the N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, particularly those incorporating an isatin moiety (compounds 8b and 8c), demonstrated superior activity against Mycobacterium tuberculosis. This suggests that the increased lipophilicity contributed by the isatin group plays a crucial role in enhancing the compounds' ability to penetrate the mycobacterial cell wall and exert their antitubercular effects.
Q2: What is the significance of the reported MIC values for compounds 8b and 8c?
A2: Compounds 8b and 8c exhibited remarkable potency against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively []. These values indicate the lowest concentration of the compounds required to inhibit the growth of the bacteria. The low MIC values observed for 8b and 8c suggest their potential as lead compounds for developing new antitubercular drugs, especially given the increasing threat of drug-resistant tuberculosis.
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